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Compound of Interest

Ethyl 2-hydroxypyrimidine-5-
Compound Name:
carboxylate

cat. No.: B1313237

IUPAC Name: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of Ethyl 2-hydroxypyrimidine-5-
carboxylate, a heterocyclic compound of interest to researchers and professionals in drug
development and medicinal chemistry. This document details its chemical properties, synthesis,
and potential biological activities, supported by experimental protocols and pathway
visualizations.

Chemical and Physical Properties

Ethyl 2-hydroxypyrimidine-5-carboxylate, with the CAS number 95928-49-7, is a pyrimidine
derivative. Pyrimidines are a fundamental class of heterocyclic aromatic compounds that are
components of nucleic acids. The structure of this compound features a pyrimidine ring
substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-
position. Due to tautomerism, it primarily exists in the more stable oxo-form, hence its IUPAC
name: ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.[1][2]
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Property Value
ethyl 2-oxo-1,2-dihydropyrimidine-5-
IUPAC Name Y yeropy
carboxylate[1]
Synonyms Ethyl 2-hydroxypyrimidine-5-carboxylate
CAS Number 95928-49-7[1]

Molecular Formula

C7HsN203[2]

Molecular Weight

168.15 g/mol [2]

Physical Form

Solid[1]

Purity Typically 297%
Sealed in a dry environment at room
Storage
temperature[1]
InChl Key CFWYVWBOCSWZIK-UHFFFAOYSA-N[1][2]
Synthesis

The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through

several synthetic routes common for pyrimidine derivatives. A prevalent method is a variation of

the Biginelli reaction or similar condensation reactions.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative method for the synthesis of substituted pyrimidine-5-

carboxylates.

Materials:

» Ethyl acetoacetate

e Urea or a urea derivative

e An appropriate aldehyde (in this case, a formaldehyde equivalent or a related precursor)

© 2025 BenchChem. All rights reserved.

2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://www.sigmaaldrich.cn/CN/zh/product/chemscenellcpreferredpartner/ciah987eb9b0?context=bbe
https://www.sigmaaldrich.cn/CN/zh/product/chemscenellcpreferredpartner/ciah987eb9b0?context=bbe
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://www.sigmaaldrich.cn/CN/zh/product/chemscenellcpreferredpartner/ciah987eb9b0?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e An acid or base catalyst (e.g., HCI, CuClz-:2H20)
o Ethanol or another suitable solvent
Procedure:

o A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is
prepared.[3]

» A catalytic amount of an acid, such as a few drops of orthophosphoric acid, is added to the
mixture.[3]

e The mixture is thoroughly ground together for approximately 30 minutes.[3]

e The reaction mixture is then allowed to stand, often overnight, to allow for the completion of
the reaction.

e The resulting mixture is poured into cold water to precipitate the product.[3]
e The precipitate is collected by filtration, washed with water and ethanol, and then dried.

o Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the
purified product.[3]

Logical Workflow for Synthesis:
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Caption: General workflow for the synthesis of tetrahydropyrimidine-5-carboxylate derivatives.

Biological Activity and Drug Development Potential
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While specific biological data for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is limited in
publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug
discovery. Derivatives of pyrimidine exhibit a wide range of biological activities, including
anticancer, antiviral, and anti-inflammatory properties. The biological potential of the title
compound can be inferred from studies on structurally similar molecules.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties. These
compounds often exert their effects through the inhibition of key enzymes involved in cancer
cell proliferation and survival, such as protein kinases. For instance, certain pyrimidine
derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in

oncology.

While specific ICso values for the title compound are not readily available, the following table
summarizes the anticancer activity of some related pyrimidine-carboxylate derivatives against
various cancer cell lines.

Compound Class Target Cell Line ICs0 (M) Reference

Dihydropyrimidine-5-
carbonitrile/1,2,4- HT-29 (Colon) 0.023 - 0.025 [1]

oxadiazole hybrids

4-Amino-thienol[2,3-
d]pyrimidine-6- MCF-7 (Breast) 0.013 [4]

carboxylates

1,2,3,4-
Tetrahydropyrimidine- ]

HepG2 (Liver) 5.35-18.69 pug/mL [5]
5-carboxylate

Derivatives

Enzyme Inhibition

The pyrimidine core is a common feature in many enzyme inhibitors. For example, derivatives
of pyrimidine have been developed as inhibitors of lactate dehydrogenase (LDH), an enzyme
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implicated in cancer metabolism. Several ethyl pyrimidine-quinolinecarboxylate derivatives
have demonstrated potent inhibition of human LDH-A, with some exhibiting ICso values in the
low micromolar range.[6][7]

Signaling Pathway Interactions

Given the evidence of anticancer activity among related pyrimidine derivatives, a plausible
mechanism of action for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate could involve the
modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

EGFRI/VEGFR-2 Signaling Pathway

Inhibition of EGFR and VEGFR-2 by small molecules is a validated strategy in cancer therapy.
These receptor tyrosine kinases, upon activation by their respective ligands, trigger
downstream signaling cascades, including the RAS/RAF/MEK/ERK and PISK/AKT/mTOR
pathways, which promote cell proliferation, survival, and angiogenesis. Pyrimidine derivatives
that inhibit these receptors would block these oncogenic signals.
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Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by a pyrimidine
derivative.

Experimental Protocols for Biological Assays

To evaluate the biological activity of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, standard
in vitro assays can be employed. The following are representative protocols for assessing
anticancer activity and enzyme inhibition.

Protocol 1: MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:

e Cancer cell lines (e.g., HT-29, MCF-7)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

e Phosphate-buffered saline (PBS)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

o Dimethyl sulfoxide (DMSO)

o 96-well plates

Microplate reader
Procedure:

e Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate
for 24 hours.

o Prepare serial dilutions of the test compound (Ethyl 2-hydroxypyrimidine-5-carboxylate)
in the cell culture medium.

e Remove the existing medium from the wells and add 100 uL of the medium containing the
test compound at various concentrations. Include a vehicle control (DMSQO) and a positive
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control (e.g., doxorubicin).

 Incubate the plate for 48-72 hours.
e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

¢ Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

Protocol 2: Kinase Inhibition Assay

This protocol is a general method to assess the inhibitory activity of a compound against a
specific protein kinase.

Materials:

Recombinant human kinase (e.g., EGFR, VEGFR-2)

» Kinase substrate (a specific peptide or protein)

e ATP (Adenosine triphosphate)

» Kinase assay buffer

e Test compound

» Detection reagent (e.g., ADP-Glo™ Kinase Assay)

o 384-well plates

e Luminometer

Procedure:
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o Prepare serial dilutions of the test compound in the kinase assay buffer.

e In a 384-well plate, add the kinase, the substrate, and the test compound at various
concentrations.

« Initiate the kinase reaction by adding ATP.
 Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

» Stop the reaction and detect the amount of ADP produced using a detection reagent
according to the manufacturer's instructions.

o Measure the luminescence using a luminometer.

o Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine
the ICso value.

Experimental Workflow for Kinase Inhibition Assay:
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Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

Ethyl 2-hydroxypyrimidine-5-carboxylate, or ethyl 2-oxo-1,2-dihydropyrimidine-5-
carboxylate, is a pyrimidine derivative with significant potential for further investigation in the
field of drug discovery. While direct biological data for this specific compound is not extensively
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documented, the known activities of structurally related pyrimidine-carboxylates suggest that it
may possess valuable pharmacological properties, particularly as an anticancer or enzyme-
inhibiting agent. The synthesis of this compound can be readily achieved through established
chemical methods. Further research is warranted to fully elucidate its biological activities,
mechanism of action, and therapeutic potential. This guide provides a foundational resource for
scientists and researchers interested in exploring the properties and applications of this and
related pyrimidine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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